4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
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Overview
Description
4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a heterocyclic compound that belongs to the class of chromenes. . This compound, in particular, features a chlorophenyl group, which can enhance its biological activity and chemical reactivity.
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be achieved through various synthetic routes. One common method involves a multi-component reaction strategy, where aromatic aldehydes, malononitrile, and resorcinol or 4-hydroxycoumarin are condensed in the presence of a catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product in good to excellent yields . Industrial production methods may involve similar multi-component reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
4-(4-chlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be compared with other similar compounds, such as:
4-(4-fluorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione: This compound features a fluorophenyl group instead of a chlorophenyl group, which can affect its reactivity and biological activity.
2H/4H-chromenes: These compounds share the chromene scaffold but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H11ClO4 |
---|---|
Molecular Weight |
326.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C18H11ClO4/c19-11-7-5-10(6-8-11)13-9-15(20)23-17-12-3-1-2-4-14(12)22-18(21)16(13)17/h1-8,13H,9H2 |
InChI Key |
LDTZBLPQYNHSOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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